The table below summarizes the core identification and physical property data for AC-Ala-Pro-Ala-pNA based on the search results.
| Property | Details |
|---|---|
| CAS Number | 61596-39-2 [1] |
| Synonyms | N-Acetyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide; n-acetyl-l-ala-pro-ala-p-nitroanilide [1] |
| Molecular Formula | C20H26N6O6 [1] |
| Molecular Weight | 419.432 g/mol [1] |
| Boiling Point | 823.9 ± 65.0 °C (at 760 mmHg) [1] |
| Density | 1.3 ± 0.1 g/cm³ [1] |
| Flash Point | 452.1 ± 34.3 °C [1] |
This compound is a peptide-p-nitroanilide (pNA) compound. In biochemical research, such peptides are typically designed as colorimetric substrates for proteases and peptidases [2]. The core principle of their function is:
The primary research application for this compound and its analogs is:
For researchers working with this compound and its analogs, key practical considerations include:
Compounds like N-Acetyl-Alanine-Proline-Alanine-p-Nitroanilide typically belong to a class of synthetic substrates used to study enzyme activity. Their general mechanism of action is as follows:
The table below summarizes information from the search results about closely related molecules, which serve as strong analogs for understanding your compound of interest.
| Compound Name | Relevant Features & Mechanism | Primary Application |
|---|---|---|
| N-Acetyl-Asp-Glu-Val-Asp p-nitroanilide (Ac-DEVD-pNA) [1] [2] | Chromogenic substrate; cleaved by caspase-3 (a key enzyme in apoptosis); cleavage releases yellow p-nitroaniline. | Determining caspase-3 activity in cell/tissue lysates (e.g., liver, vascular smooth muscle). |
| Acetyl-L-alanine 4-nitroanilide [3] | Synthetic compound derived from alanine; binds to active sites of enzymes to study their structure and function. | Research on enzymes and proteins; synthesis of biomolecules. |
| N-acetyl-L-alanine [4] [5] | An endogenous metabolite; acts as an inhibitor of the enzyme Aldo-keto reductase family 1 member B1 (AKR1B1). | Serves as a building block; used in biochemical studies. |
Research on "alanine endopeptidase" also confirms that enzymes can be highly specific for substrates containing an alanine residue in a critical position, hydrolyzing N-acylated peptide p-nitroanilides [6].
Since your specific compound was not found, characterizing its mechanism would require experimental work. A foundational approach, adapted from methodologies used to identify esterase substrates, is outlined below.
Experimental workflow for identifying an enzyme that cleaves a specific p-nitroanilide substrate, based on methods from cancer research [7].
To advance your research, you could:
The AC-Ala-Pro-Ala-pNA assay is a continuous spectrophotometric method used to quantify protease activity, particularly for enzymes that cleave after proline residues, such as Prolyl Oligopeptidase (POP) [1].
The following workflow outlines the key stages for developing and optimizing your enzyme assay:
| Problem | Potential Cause | Solution |
|---|---|---|
| No Activity | Enzyme is inactive or denatured | Check enzyme storage conditions; use fresh aliquot; include positive control |
| Non-Linear Progress Curve | Substrate depletion, product inhibition, enzyme instability | Dilute enzyme further; ensure substrate is in excess; use shorter measurement time |
| High Background | Substrate degradation or impure reagents | Run a no-enzyme control; check substrate purity |
| Low Signal | Enzyme concentration too low, suboptimal pH or temperature | Concentrate enzyme; verify pH and temperature of assay buffer |
This assay principle has been effectively used in high-throughput screening (HTS) for engineering metal-responsive enzyme switches. In one study, POP activity was measured by monitoring pNA release from Z-Ala-Pro-pNA [1]. Researchers used a purification-free, high-throughput workflow in 384-well plates to screen numerous enzyme variants for activity and metal responsiveness rapidly [1].
The table below summarizes three different chromogenic assay methods for chymotrypsin, based on the search results.
| Substrate | Principle & Detection | Key Assay Conditions | Application & Notes |
|---|
| Benzoyl-L-tyrosine ethyl ester (BTEE) [1] | Hydrolysis reaction; Absorbance at 256 nm (product formation) | - Buffer: 0.08 M Tris-HCl, pH 7.8, 0.1 M CaCl₂
This protocol, adapted from a study on nanoparticle inhibition, provides a robust methodology that can serve as a template [3].
The entire workflow for the assay can be visualized as follows:
Enzyme Activity (µmol/min) = (ΔA405/min) / (9.64 mM⁻¹cm⁻¹) * (Total Volume in mL / (Pathlength in cm * 1000))
Neutrophil elastase (NE) is a 29 kDa serine protease stored in azurophilic granules of polymorphonuclear neutrophils and plays a critical role in immune response and host defense mechanisms. This enzyme belongs to the chymotrypsin family and functions in both physiological and pathological processes through its ability to cleave a diverse repertoire of substrate proteins including elastin, collagen, clotting factors, and inflammatory mediators. Elastase's capacity to degrade fibrous elastin, a key structural component of connective tissue, underscores its importance in tissue remodeling and repair, but also highlights its destructive potential when regulation fails. Under normal inflammatory conditions, NE is released during neutrophil degranulation where it contributes to pathogen clearance by directly killing invading microorganisms and fine-tuning inflammatory responses for better pathogen eradication. [1]
The elastase/antielastase balance represents a crucial physiological equilibrium that, when disrupted, leads to significant tissue damage and disease pathogenesis. In various pulmonary conditions such as chronic obstructive pulmonary disorder (COPD), cystic fibrosis, and acute lung injury, excessive neutrophil elastase activity overwhelms endogenous inhibitors, resulting in progressive lung tissue destruction. Research has demonstrated that elevated elastase activity correlates with disease progression in these conditions, making it a promising biomarker for early diagnosis and monitoring of inflammatory diseases. Beyond pulmonary conditions, elastase has been implicated in other pathological processes including atherosclerosis, cancer progression, and rheumatoid arthritis, expanding its clinical relevance across multiple disease domains. [1] [2]
The quantification of elastase activity using AC-Ala-Pro-Ala-pNA operates on the fundamental principle of enzymatic hydrolysis that liberates a detectable chromophore. Specifically, elastase cleaves the synthetic substrate AC-Ala-Pro-Ala-p-nitroanilide at the amide bond between the alanine residue and p-nitroaniline, resulting in the release of free p-nitroaniline (pNA). This molecule exhibits strong absorbance in the yellow region of the visible spectrum with a maximum at 405-410 nm, enabling direct spectrophotometric quantification. The continuous rate of increase in absorbance at this wavelength provides a direct measurement of enzymatic activity, as the extinction coefficient of p-nitroaniline is well-established (8.8 mM⁻¹cm⁻¹ at 410 nm and pH 8.0). This assay design allows for real-time monitoring of enzyme kinetics without the need for secondary detection systems or termination steps. [3]
The selection of This compound as a substrate reflects the specificity requirements of elastase, which preferentially cleaves after small aliphatic amino acids such as alanine and valine. The acetyl (AC-) blocking group at the N-terminus prevents undesired cleavage at that position, directing enzymatic activity to the intended scissile bond. The Pro-Ala sequence in the P2-P1 positions conforms to elastase's binding pocket preferences, enhancing substrate recognition and catalytic efficiency. While various synthetic substrates exist for elastase detection, including Suc-Ala-Ala-Ala-pNA and MeO-Suc-Ala-Ala-Pro-Val-pNA, the this compound substrate offers a balanced combination of specificity, sensitivity, and synthetic accessibility for routine elastase activity determination. [3] [4]
Table 1: Comparison of Synthetic Substrates for Elastase Activity Measurement
| Substrate | Optimal pH | Detection Wavelength | KM Value | Specificity | Applications |
|---|---|---|---|---|---|
| This compound | 7.5-8.5 | 405-410 nm | Varies | Broad elastase detection | General enzyme characterization |
| Suc-Ala-Ala-Ala-pNA | 8.0 | 410 nm | ~0.29 mM [3] | Pancreatic elastase | Standardized enzyme assays [3] |
| MeO-Suc-Ala-Ala-Pro-Val-pNA | 7.5-8.0 | 405-410 nm | ~290 μM [1] | Neutrophil elastase | Drug discovery, inflammatory research [4] [5] |
| Suc-Ala-Ala-Pro-Leu-pNA | 7.0-8.0 | 405-410 nm | Not specified | Seminal plasma amidase | Specialized applications [6] |
| MeOSuc-AAPV-AMC | 7.5-8.0 | 380/460 nm (FL) | 0.7 ± 0.2 μM [1] | High sensitivity NE detection | Fluorometric assays, kinetic studies [1] |
The elastase activity assay requires specific biochemical reagents and laboratory equipment to ensure accurate and reproducible results. Essential reagents include high-purity elastase enzyme (either purified from human neutrophils or commercially sourced), synthetic substrate this compound, Trizma base or equivalent Tris buffer, and ultrapure water (with resistivity ≥18 MΩ·cm at 25°C) to minimize ionic interference. For equipment, a UV-Vis spectrophotometer or plate reader capable of kinetic measurements at 405-410 nm is essential, along with precision pipettes, quartz or UV-transparent plastic cuvettes (1 cm light path), and a temperature-controlled water bath or incubator to maintain consistent assay temperature. For high-throughput applications, microplate readers with temperature control and kinetic software capabilities are recommended to facilitate simultaneous multiple sample analysis. [3]
Safety considerations must be prioritized when handling these biochemical reagents. Researchers should consult Safety Data Sheets (SDS) for all chemicals before use and employ appropriate personal protective equipment including lab coats, gloves, and safety glasses. While this compound is generally considered low risk, similar peptide substrates may be harmful by inhalation, ingestion, or skin absorption and could cause irritation. Proper disposal methods should be implemented for enzyme solutions and chemical wastes in accordance with institutional regulations. When working with human neutrophil elastase or samples containing it, additional biosafety precautions are warranted to prevent potential exposure to human-derived materials. [3] [7]
Assay Buffer (100 mM Tris-HCl, pH 8.0 at 25°C): Prepare a solution containing 12.1 mg/mL of Trizma base in ultrapure water. Adjust the pH to 8.0 at 25°C using 1 M HCl, with careful monitoring using a calibrated pH meter. For alternative applications, particularly with neutrophil elastase, a pH of 7.5 may be preferred, requiring adjustment with appropriate acid/base systems. The buffer should be filtered through a 0.22 μm membrane to remove particulate matter and can be stored at 4°C for up to two weeks. [3]
Substrate Solution (4.4 mM this compound): Prepare a 2 mg/mL solution of this compound in the previously prepared Tris-HCl buffer. The exact concentration should be adjusted based on the molecular weight of the specific substrate lot and confirmed spectrophotometrically if purity is uncertain. For substrates with limited solubility, gentle warming to 37°C with vortex mixing may be necessary, though DMSO should be avoided as it can inhibit elastase activity at higher concentrations. The substrate solution should be prepared fresh daily and protected from light by wrapping containers in aluminum foil, as p-nitroaniline derivatives are light-sensitive. [3]
Enzyme Solution (Elastase): Immediately before use, prepare a solution containing 0.2-0.5 unit/mL of elastase in cold assay buffer (2-8°C). The exact dilution factor will depend on the specific activity of the enzyme stock, which typically ranges from 20-22 units per mg protein for commercial neutrophil elastase preparations. For purified enzyme samples of unknown activity, a preliminary dilution series is recommended to determine the optimal concentration that produces a linear increase in absorbance within the assay timeframe. The enzyme solution should be kept on ice until use to maintain stability, as elastase can autolyze at higher temperatures. [3] [2]
The experimental workflow for measuring elastase activity follows a systematic sequence to ensure reliable kinetic measurements. The diagram below illustrates the key steps in the assay procedure:
Figure 1: Experimental workflow for elastase activity assay
Reaction Setup and Initiation: In a final reaction volume of 3.00 mL, the optimal final concentrations are 96.7 mM Tris buffer, 0.29 mM this compound, and 0.02-0.05 units of elastase. Pipette the appropriate volumes of buffer and substrate solution into suitable cuvettes, mix by gentle inversion, and equilibrate the mixture to the assay temperature (typically 25°C) in a temperature-controlled spectrophotometer or water bath. The reaction is initiated by adding the pre-equilibrated enzyme solution, followed by immediate mixing through inversion to ensure homogeneous distribution of the enzyme. Care should be taken to minimize bubble formation during mixing, as bubbles can interfere with absorbance measurements. [3]
Kinetic Measurements and Data Collection: Immediately after mixing, begin recording the increase in absorbance at 410 nm for approximately 5 minutes, collecting data points at 30-second intervals or continuously if using a kinetic software package. The assay should be performed with both test samples and appropriate blank controls (containing all components except enzyme, or with heat-inactivated enzyme). The linear portion of the reaction progress curve, typically between 30 seconds and 3 minutes after initiation, should be used for rate calculations. A minimum of 4 data points over a one-minute interval should be obtained to establish a reliable linear rate. If the absorbance exceeds 2.0, the reaction should be repeated with appropriately diluted enzyme to maintain the linear relationship between absorbance and product concentration. [3]
The preparation of biological samples for elastase activity measurement requires careful consideration of sample source and potential interferents. For cell culture supernatants, centrifugation at 10,000 × g for 10 minutes is recommended to remove any detached cells or debris. When working with tissue homogenates, tissues should be rinsed with cold buffer to remove blood components, homogenized in 5-10 volumes of cold assay buffer, and centrifuged at 12,000 × g for 20 minutes at 4°C, with the supernatant used for analysis. For biological fluids such as bronchoalveolar lavage fluid (BALF) or seminal plasma, samples should be aliquoted and stored frozen at -80°C until analysis, with centrifugation immediately before assay to remove any precipitates that may have formed during storage. [5] [6]
The presence of endogenous inhibitors in biological samples represents a significant challenge in accurately measuring elastase activity. In many biological fluids, antielastase activities may be present that can interfere with the measurement of free enzyme activity. For samples suspected to contain inhibitors such as α1-antitrypsin or elafin, dilution series should be performed to ensure that inhibitor concentrations are sufficiently diluted to not completely mask enzymatic activity. Alternatively, samples can be pre-treated with immunodepletion methods to remove specific inhibitors, though this may not be practical for routine analysis. For complex samples, spike-and-recovery experiments using known amounts of purified elastase are recommended to validate the assay conditions and identify potential matrix effects that might compromise activity measurements. [5]
The quantification of elastase activity from the kinetic absorbance data employs a straightforward mathematical formula based on the fundamental principles of enzyme kinetics and the known extinction coefficient of the reaction product. The enzymatic activity is calculated using the following equation:
Elastase Activity (units/mL) = (ΔA410/minute × 3.00 × df) / (8.8 × 0.1)
Where:
For international unit definition, one unit of elastase activity is defined as the amount of enzyme that hydrolyzes 1.0 μmole of AC-Ala-Pro-Ala-p-nitroanilide per minute under the specified assay conditions (pH 8.0 at 25°C). To calculate specific activity, the units per milliliter should be divided by the protein concentration (mg/mL) of the enzyme solution, yielding units per mg protein. This normalization allows for comparison between different enzyme preparations and batches, providing a standardized measure of catalytic efficiency independent of protein concentration. [3] [2]
The determination of kinetic parameters such as KM (Michaelis constant) and Vmax (maximum velocity) provides valuable information about enzyme-substrate interactions and catalytic efficiency. These parameters are established by measuring initial reaction rates at varying substrate concentrations, typically ranging from 0.1 to 5 times the estimated KM value. The resulting data can be analyzed using linear transformations such as Lineweaver-Burk plots or more accurate nonlinear regression fitting to the Michaelis-Menten equation. Specialized software packages like EnzFitter are particularly valuable for robust kinetic analysis, especially when dealing with complex enzyme systems or limited data points. [7]
For the this compound substrate, the KM value should be empirically determined for each enzyme preparation, as it can vary based on enzyme source and purification method. However, reference values from similar substrates can guide initial assay development. For instance, Suc-Ala-Ala-Ala-pNA has a reported KM of approximately 0.29 mM, while MeO-Suc-Ala-Ala-Pro-Val-pNA exhibits a KM of 290 μM under similar conditions. The catalytic efficiency (kcat/KM) represents the most meaningful kinetic parameter for comparing substrate preferences and enzyme performance across different experimental conditions, with higher values indicating more efficient substrate turnover. [3] [7] [1]
Table 2: Troubleshooting Guide for Elastase Activity Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| No detectable activity | Enzyme inactivation, inhibitor presence, incorrect pH | Verify enzyme viability, check for inhibitors, confirm buffer pH |
| Non-linear kinetics | Enzyme instability, substrate depletion, product inhibition | Shorten measurement time, increase substrate concentration, dilute enzyme |
| High background absorbance | Substrate degradation, contaminated reagents | Prepare fresh substrate, filter reagents, include appropriate blanks |
| Low signal-to-noise ratio | Insufficient enzyme, low substrate concentration, incorrect wavelength | Optimize enzyme concentration, verify substrate purity, confirm wavelength calibration |
| Irreproducible results | Pipetting errors, temperature fluctuations, enzyme aggregation | Use calibrated pipettes, maintain constant temperature, mix enzyme solution thoroughly |
Assay optimization represents a critical step in developing robust elastase activity measurements tailored to specific research requirements. The pH profile of the reaction should be determined by testing activity across a pH range from 7.0 to 9.0 using appropriate buffer systems, as elastase activity is highly dependent on ionization states of active site residues. The temperature dependence should also be characterized, with most standard assays conducted at 25°C for convenience, though physiological temperature (37°C) may be more relevant for certain applications. The linear range of the assay with respect to both time and enzyme concentration must be established to ensure that measured rates represent true initial velocities rather than compromised by factors such as substrate depletion, product inhibition, or enzyme instability. [3]
Validation of the optimized assay should include precision assessments through replicate measurements (intra-assay and inter-assay variability), accuracy evaluations using reference standards when available, and specificity verification through inhibitor studies. The inclusion of appropriate controls is essential for assay validation, including positive controls (purified elastase of known activity), negative controls (heat-inactivated enzyme or reactions containing specific inhibitors), and blank reactions (lacking either enzyme or substrate). For inhibitor screening applications, dose-response curves with reference inhibitors such as elastatinal or serine protease inhibitors should be generated to demonstrate the sensitivity of the assay to pharmacological modulation. [4] [6]
The this compound-based elastase activity assay finds utility across diverse research and developing clinical applications. In basic research, this assay facilitates the study of elastase kinetics, inhibition mechanisms, and structure-activity relationships, contributing to our understanding of protease biology and regulation. In drug discovery, the assay serves as a cornerstone for high-throughput screening of elastase inhibitors, with potential applications in developing therapeutics for neutrophilic inflammatory diseases such as COPD, cystic fibrosis, and bronchiectasis. Several pharmaceutical companies have elastase inhibitor programs in development, highlighting the clinical relevance of this enzymatic target. [4] [1]
In clinical research, elastase activity measurements in biological samples such as bronchoalveolar lavage fluid, sputum, and plasma provide insights into disease mechanisms and potential biomarker utility. Studies have demonstrated that elevated elastase activity in bronchoalveolar lavage fluid correlates with neutrophil numbers and disease severity in various pulmonary conditions, though the relationship is not always straightforward due to the complex interplay between enzymes and endogenous inhibitors. Emerging applications include the use of elastase activity as a pharmacodynamic biomarker in clinical trials of anti-inflammatory drugs, where modulation of enzymatic activity serves as an indicator of target engagement and biological effect. The development of advanced detection methods, including activity-based probes and molecular imaging agents, further expands the potential applications of elastase activity monitoring in both preclinical and clinical settings. [5] [1]
The spectrophotometric assay using this compound as substrate provides a robust, reproducible, and straightforward method for quantifying elastase activity in both purified systems and complex biological samples. The detailed protocol outlined in these Application Notes offers researchers a standardized approach to obtain reliable and comparable data across different laboratories and experimental conditions. As research continues to elucidate the diverse roles of elastase in physiological and pathological processes, this fundamental assay method will remain an essential tool for advancing our understanding of protease biology and developing novel therapeutic interventions for elastase-mediated diseases.
The quantification of enzyme activity through spectrophotometric detection of p-nitroaniline (pNA) release represents a cornerstone methodology in biochemical research and pharmaceutical development. This approach leverages the distinctive yellow color of p-nitroaniline, which exhibits strong absorbance in the 405-410 nm range, providing a direct, continuous, and highly sensitive means to monitor enzymatic reactions in real-time. The fundamental principle involves the enzymatic cleavage of synthetic substrates—typically peptidyl-p-nitroanilides or aminoacyl-p-nitroanilides—resulting in the liberation of p-nitroaniline, which can be quantitatively measured by tracking the increase in absorbance over time. This method has been extensively validated for numerous enzyme classes, including proteases, amidases, and phosphatases, making it indispensable for enzyme characterization, inhibitor screening, and diagnostic applications.
The widespread adoption of p-nitroaniline-based assays stems from several advantageous characteristics. The molar extinction coefficient of p-nitroaniline (typically ranging from 8,800 to 10,000 M⁻¹cm⁻¹ at 405-410 nm, depending on pH and solvent conditions) provides excellent detection sensitivity, enabling accurate measurement of enzyme activities even at low concentrations [1] [2]. Furthermore, the chromogenic properties of p-nitroaniline remain consistent across various biological matrices, allowing for application in complex samples including cell lysates, tissue homogenates, and pharmaceutical preparations. The assay format is highly adaptable, accommodating high-throughput screening configurations, kinetic analyses, and inhibitor characterization studies with minimal methodological modifications.
The implementation of p-nitroaniline-based enzyme assays requires specific laboratory instrumentation to ensure accurate and reproducible results. The core equipment includes:
The reagent requirements vary depending on the specific enzyme system but generally include:
Table 1: Required Reagents for Common p-Nitroaniline-Based Enzyme Assays
| Enzyme | Specific Substrate | Typical Buffer Conditions | Substrate Solubility |
|---|---|---|---|
| Elastase | N-Succinyl-Ala-Ala-Ala-p-nitroanilide | 100 mM Tris-HCl, pH 8.0 | DMSO (<2% final) |
| Papain | Nα-Benzoyl-arginine-p-nitroanilide (BAPNA) | 50 mM phosphate, pH 7.0 | DMSO (5-10% final) |
| γ-Glutamyl-transferase | γ-Glutamyl-p-nitroanilide | 50-100 mM Tris-HCl, pH 8.0-8.5 | Water (limited), use fresh preparation |
| NAM-Amidase | Not specified (detects pNA directly) | Method-specific buffers | Not applicable |
| General Proteases | Various aminoacyl-p-nitroanilides | 50-100 mM Tris, pH 7.5-8.5 | DMSO or methanol |
The following protocol outlines the general procedure for measuring protease activity using p-nitroaniline-based substrates, adaptable for enzymes such as papain, elastase, and trypsin-like proteases:
Solution Preparation:
Reaction Setup:
Absorbance Measurement:
Controls:
For the specific assay of elastase activity using Suc-Ala₃-p-nitroanilide, the validated protocol specifies a 3.00 mL reaction mixture containing 96.7 mM Trizma buffer (pH 8.0), 0.29 mM substrate, and 0.02-0.05 units of elastase with continuous monitoring at 410 nm [1]. The reaction should be followed for approximately 5 minutes, using the maximum linear rate for calculations with a minimum of 4 data points over a one-minute interval.
While spectrophotometric methods are common, a novel HPLC-based approach for measuring N-acetylmuramoyl-L-alanine amidase (NAM-amidase) activity has been developed with superior specificity for complex matrices. This method, optimized using Design of Experiments (DoE) methodology, offers enhanced reliability for bacterial cell wall metabolism studies:
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of methanol and o-phosphoric acid in optimized ratios as determined by Box-Behnken experimental design.
Chromatographic Conditions:
Reaction Mixture Incubation:
Quantification:
This validated method demonstrates excellent linearity (R² = 0.9999) across a wide concentration range (0.1-100 μM p-nitroaniline), corresponding to 0.04-40.0 U per mL NAM-amidase activity, with a detection limit of 0.033 μM and high precision (RSD < 2%) [4]. The method has been successfully applied to real samples of in-house isolated and purified amidase preparations, meeting all validation criteria according to ICH Q2(R2) guidelines.
Optimal assay performance requires careful attention to several critical parameters:
Table 2: Key Optimization Parameters for p-Nitroaniline-Based Assays
| Parameter | Optimal Range | Impact on Assay | Optimization Strategy |
|---|---|---|---|
| Substrate Concentration | 0.1 × Km to 5 × Km | Affects reaction linearity and velocity | Perform Michaelis-Menten analysis to determine Km |
| pH | Enzyme-specific optimum (often pH 7-9) | Impacts enzyme activity and pNA extinction coefficient | Test activity across pH range 6-10 |
| Temperature | 25°C, 30°C, or 37°C | Affects reaction rate and pNA extinction coefficient | Use temperature-controlled spectrophotometer |
| Organic Solvent | ≤5% (v/v) | May inhibit or denature enzymes | Use minimal amounts needed for substrate solubility |
| Detection Wavelength | 405-410 nm | Maximum absorbance for pNA | Confirm with pNA standard in assay buffer |
The calculation of enzyme activity from the observed absorbance change follows the fundamental principles of spectrophotometry and enzyme kinetics:
Determine the Molar Extinction Coefficient (ε):
Calculate Enzyme Activity: The rate of p-nitroaniline production (enzyme activity) is calculated using the formula:
[ \text{Enzyme Activity (U/mL)} = \frac{\Delta A/\text{min} \times V_t \times \text{df}}{\varepsilon \times l \times V_e} ]
Where:
For elastase activity determination, the specific calculation is:
[ \text{Elastase Activity (U/mL)} = \frac{\Delta A_{410}/\text{min} \times 3.00 \times \text{df}}{8.8 \times 0.1} ]
Where 3.00 is the total reaction volume in mL, 8.8 is the millimolar extinction coefficient of p-nitroaniline at 410 nm, and 0.1 is the volume of enzyme solution used (mL) [1].
For comprehensive enzyme characterization, the determination of kinetic parameters ((K_m) and (V_{max})) is essential:
The Spectrophotometric-dual-enzyme-simultaneous assay (SDESA) enables the simultaneous measurement of two enzyme activities in a single reaction solution, providing significant advantages for high-throughput screening and diagnostic applications. This sophisticated approach requires specific conditions for successful implementation:
The following diagram illustrates the conceptual workflow and wavelength selection strategy for SDESA:
A specialized application of p-nitroaniline detection enables the visualization of protease activities directly in gels following sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE):
This method has been successfully applied to detect various protease activities using substrates identical to those employed in spectrophotometric solution assays, providing a direct link between protein bands and enzymatic function.
The adaptability of p-nitroaniline-based assays extends to non-aqueous environments, including ionic liquids, through methodological modifications:
Despite the robustness of p-nitroaniline-based assays, several technical challenges may arise during implementation:
For rigorous assay implementation, particularly in pharmaceutical or diagnostic applications, comprehensive validation should include assessment of the following parameters:
Spectrophotometric enzyme assays based on p-nitroaniline release provide a versatile, sensitive, and robust platform for enzyme characterization across diverse research and application domains. The methodologies outlined in these application notes—from basic protease assays to advanced simultaneous detection systems—offer researchers comprehensive tools for quantitative enzymology. The continued refinement of these approaches, including the integration of chemometric analyses [3] [7] and adaptation to non-conventional media [6], ensures their ongoing relevance in basic research, diagnostic development, and pharmaceutical applications.
This compound is a synthetic peptide substrate that releases a yellow-colored p-nitroaniline (pNA) group upon enzymatic cleavage, allowing for the measurement of enzyme activity by spectrophotometry [1].
The table below summarizes its key identifiers and physical properties as provided by chemical suppliers:
| Property | Details |
|---|---|
| CAS Number | 61596-39-2 [1] |
| Synonyms | N-Acetyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide; n-acetyl-l-ala-pro-ala-p-nitroanilide [1] |
| Molecular Formula | C20H26N6O6 [1] |
| Molecular Weight | 419.432 g/mol [1] |
| Boiling Point | 823.9 ± 65.0 °C (Predicted) [1] |
Although direct protocols for this compound are unavailable, it belongs to a well-established class of chromogenic p-nitroanilide (pNA) substrates. The general workflow for using such substrates is consistent across different biochemical experiments.
The search results do not specify which enzyme or protease this compound is designed to target. The "Ala-Pro-Ala" sequence suggests it may be a substrate for certain proteases, but its exact application in current research remains unclear.
To proceed with your work, you could:
This compound is a peptide substrate conjugated to a para-nitroaniline (pNA) group. Cleavage by specific enzymes releases the yellow pNA moiety, allowing for kinetic activity measurements [1].
Table 1: Chemical and Physical Properties of AC-Ala-Ala-Pro-Ala-pNA [2]
| Property | Value / Description |
|---|---|
| CAS Number | 96699-74-0 |
| Molecular Formula | C({22})H({30})N({6})O({7}) |
| Molecular Weight | 490.51 g/mol |
| Appearance | Information missing from search results |
| Storage | Store at -15°C or ≤ -20°C [2] [3] |
| Purity | Typically ≥ 98% (Assay) [3] |
AC-Ala-Ala-Pro-Ala-pNA and its analogs are primarily used in research to measure enzyme activity. The general principle involves monitoring the increase in absorbance at 410 nm as the enzyme cleaves the substrate, releasing the yellow p-nitroaniline group [4].
Table 2: Key Applications of Suc-AAPX-pNA Type Substrates
| Application Area | Target Enzyme(s) | Role of Substrate | Key Findings / Use Cases |
|---|---|---|---|
| Serine Protease Assays | Chymotrypsin, Elastase, Cathepsin G [1] | Specific, sensitive chromogenic substrate | Used to determine K(M) and k({cat}) values for enzyme kinetics [4]. |
| PPIase Activity Assays | Cyclophilins, FK-506 binding proteins (FKBPs) [1] | Standard substrate for uncoupled, protease-free PPIase assays [1]. | Instrumental in studying cyclophilin inhibition, including with fluoroolefin dipeptide mimics [4]. |
| Bone Marrow Research | Neutrophil Elastase [4] | Measures elastase activity in bone marrow fluid. | Used to study the regulation of adhesion molecules and hematopoietic stem cell mobilization [4]. |
This protocol is adapted from methods used for chymotrypsin and is a standard approach for kinetic analysis [4].
Reagents
Equipment
Method
This protocol describes an uncoupled assay for cyclophilins and FKBPs, which catalyze the cis-trans isomerization of prolyl bonds [1].
The following diagram illustrates the workflow for a typical enzyme kinetics assay using this substrate:
Positive Control: For a new assay setup, include a known enzyme that cleaves the substrate (e.g., chymotrypsin for Suc-AAPF-pNA) to validate the procedure [4].
Data Handling: The released p-nitroaniline has a molar extinction coefficient of approximately 8,800-10,000 M⁻¹cm⁻¹ at 410 nm. Use this value to convert absorbance changes into molar concentrations of product formed.
Table 3: Common Issues and Solutions
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| No absorbance change | Enzyme not active; incorrect wavelength; substrate degradation. | Check enzyme activity with a known substrate. Verify spectrometer wavelength is set to 410 nm. Prepare fresh substrate solution. |
| Low signal-to-noise ratio | Enzyme concentration too low; substrate concentration below K(_M). | Increase enzyme amount within the linear range. Perform a substrate saturation curve to determine optimal concentration. |
| Non-linear kinetics | Enzyme instability; substrate depletion; product inhibition. | Shorten the measurement time. Ensure only a small fraction (<5%) of substrate is consumed. |
The synthetic peptide substrate AC-Ala-Pro-Ala-pNA is a powerful tool for the study of protease activity, particularly for enzymes like leukotriene A4 hydrolase (LTA4H) or elastase. Its design allows for a continuous, direct spectrophotometric assay, facilitating real-time kinetic analysis.
1. Biochemical Principle The assay is based on the hydrolysis of the amide bond between the alanine residue and the para-nitroaniline (pNA) moiety. While attached, the pNA group is colorless, but upon enzymatic cleavage, it is released as free p-nitroaniline, which produces a strong yellow color with a sharp absorbance peak at 410 nm [1]. The rate of increase in absorbance at 410 nm is directly proportional to the enzyme's catalytic activity.
2. Key Experimental Considerations
This protocol is adapted from established methods for hydrolytic assays using p-nitroanilide substrates [1].
1. Reagents and Equipment
2. Procedure The following workflow outlines the key steps in the experimental procedure:
3. Kinetic Data Analysis
Initial Velocity (v₀): Calculate the change in absorbance per minute (ΔA₄₁₀/min) from the linear portion of the curve.
Enzyme Unit Definition: One unit of enzyme activity is defined as the amount that hydrolyzes 1.0 μmol of this compound per minute under the specified conditions.
Activity Calculation: Use the following formula to calculate enzyme activity [1]:
Activity (U/mL) = (ΔA₄₁₀/min × Vᵣ × df) / (ε × L × Vₑ)
Where:
To determine the kinetic parameters Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), measure initial velocities at a minimum of six different substrate concentrations spanning a range above and below the expected Kₘ.
Table 1: Example Kinetic Data for this compound Hydrolysis
| Substrate Concentration [S] (mM) | Initial Velocity, v₀ (ΔA₄₁₀/min) | v₀ (μmol/min/mL)* |
|---|---|---|
| 0.05 | 0.008 | 0.0010 |
| 0.10 | 0.015 | 0.0019 |
| 0.20 | 0.026 | 0.0033 |
| 0.40 | 0.038 | 0.0048 |
| 0.60 | 0.045 | 0.0057 |
| 0.80 | 0.049 | 0.0062 |
| 1.00 | 0.052 | 0.0066 |
\v₀ (μmol/min/mL) = (ΔA₄₁₀/min) / (ε × L) ; assuming ε=8.8 and L=1.*
Plot the data from Table 1 as velocity (v₀) against substrate concentration ([S]) to obtain a hyperbolic Michaelis-Menten curve. A linear transformation using a Lineweaver-Burk (double-reciprocal) plot can be used to calculate Kₘ and Vₘₐₓ accurately.
The LTA4H enzyme is a fascinating target in inflammation research due to its dual catalytic activities [2]. The following diagram summarizes its role and the strategic use of substrates and modulators like 4MDM.
The modulator 4MDM exhibits a complex, substrate-dependent effect on LTA4H, selectively augmenting its aminopeptidase activity without affecting its epoxide hydrolase function [2].
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| No absorbance change | Enzyme inactive; incorrect buffer/pH; substrate degradation. | Check enzyme activity with a known substrate. Verify buffer pH and substrate integrity. |
| Non-linear kinetics | Enzyme instability; substrate depletion; product inhibition. | Shorten measurement time, increase substrate concentration, use fresh enzyme dilutions. |
| High background absorbance | Contaminated substrate or buffer; particulate matter. | Centrifuge substrate solution; prepare fresh buffer; filter solutions. |
| Poor signal-to-noise ratio | Enzyme concentration too low; pathlength error. | Increase enzyme amount; ensure cuvette is properly positioned and clean. |
The table below summarizes the key identifying information and physical properties for this compound.
| Property | Details |
|---|---|
| CAS Number | 61596-39-2 [1] |
| Synonyms | N-Acetyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide; n-acetyl-l-ala-pro-ala-p-nitroanilide [1] |
| Chemical Formula | C19H25N5O6 [1] |
| Molecular Weight | 419.432 g/mol [1] |
| Boiling Point | 823.9 ± 65.0 °C (at 760 mmHg) [1] |
Although direct protocols for this compound are unavailable, it belongs to a class of chromogenic p-nitroanilide (pNA) substrates. These compounds are widely used to measure protease enzyme activity [2] [3].
The following diagram illustrates the general workflow for using a pNA substrate in an enzyme assay.
Since a direct protocol for this compound is not found, the following is a generalized protocol based on how a similar substrate, Suc-Ala-Ala-Pro-Phe-pNA, is used to assay for the enzyme chymotrypsin [4] [3]. You can use this as a starting point and may need to optimize conditions (like substrate concentration and buffer) for your specific enzyme and this compound.
| Step | Details | Notes |
|---|---|---|
| 1. Reagent Preparation | Prepare a 0.1 M phosphate buffer, pH 8.0. Dissolve this compound in DMSO to a stock concentration of 6 mg/mL. Dilute the enzyme of interest in the same cold buffer. | The stock substrate solution can be aliquoted and stored at -20°C. |
| 2. Assay Setup | In a 1 mL cuvette, add:
The search results do not contain specific data for AC-Ala-Pro-Ala-pNA, but they do provide information on a very similar compound, AC-ALA-ALA-PRO-ALA-PNA, as well as other members of the peptide-pNA family [1]. This data can serve as a useful reference point.
The table below summarizes the available information for these related compounds:
| Compound Name | CAS Number | Reported Solubility | Storage Condition | Molecular Weight |
|---|---|---|---|---|
| AC-ALA-ALA-PRO-ALA-PNA [1] | 96699-74-0 | DMF: 25 mg/mL, clear, light yellow [1] | -15°C [1] | 490.51 [1] |
| Suc-Ala-Ala-Pro-Phe-pNA [2] | 70967-97-4 | DMF: 25 mg/mL, clear, light yellow [2] | −20°C [3] [2] | 624.642 [2] |
| Suc-Ala-Ala-Pro-Leu-pNA [4] | 70968-04-6 | Information missing | 20°C [4] | 590.625 [4] |
A key insight from this data is that Dimethylformamide (DMF) is a common solvent used for dissolving these chromogenic peptide substrates [2] [1].
Here is a guide structured in a question-and-answer format to address potential solubility problems.
This is the most common issue. These peptide-p-nitroanilide substrates are often not readily soluble in pure aqueous solutions.
This indicates that the compound is falling out of solution, often due to the solvent composition or temperature.
A properly prepared stock solution is critical for obtaining accurate kinetic data.
The following diagram outlines the logical steps for dissolving and using these compounds in an experiment, based on the troubleshooting guide above.
Q: What is the typical working concentration range for these substrates in enzymatic assays? A: The working concentration is experiment-dependent, particularly on the enzyme's Km. A good starting point is to use concentrations around or above the Km value. For Suc-AAPF-pNA, a known Km is 1.7 mM [2]. You may need to perform a concentration series to determine the optimal conditions for your specific assay.
Q: The absorbance for my substrate solution seems low. What could be the cause? A: This could be due to:
Q: Are there any specific handling or safety precautions? A: While specific toxicity data may vary by compound, it is good general practice to handle all chemicals with care. Wear appropriate personal protective equipment (PPE) such as gloves and safety glasses [3] [2].
To summarize, for addressing solubility issues with this compound:
Based on the search results, here is a summary of the available information:
| Compound Name | CAS Number | Recommended Storage | Molecular Weight | Supplier / Source |
|---|---|---|---|---|
| AC-Ala-Pro-Ala-pNA [1] | 61596-39-2 | Information Not Provided | 419.432 | INNOPHARMCHEM (China) |
| AC-ALA-ALA-PRO-ALA-PNA [2] | 96699-74-0 | -15°C | 490.51 | Multiple suppliers (e.g., GL Biochem, Hanhong) |
| Suc-Ala-Ala-Pro-Phe-pNA [3] | 70967-97-4 | -20°C | 624.642 | Chemsrc |
For the related compound Suc-Ala-Ala-Pro-Phe-pNA, a solubility of 25 mg/mL in DMF is reported, and it should be stored at -20°C [3]. While this is not your specific compound, it demonstrates that similar peptide-p-nitroanilide substrates are often hygroscopic and require storage in a freezer, preferably in a desiccator.
Due to the lack of direct stability data, you can establish an in-house experimental protocol to monitor the quality of your this compound. The following workflow outlines a general approach for assessing the stability and functional activity of a chromogenic substrate over time.
Procedure Details:
Q1: What is the typical shelf life of this compound? A1: The search results do not provide a specific shelf life. For chemically stable but labile compounds, recommended practice is to use it within 6-12 months when stored properly at -15°C to -20°C. Always assess functionality with a positive control before critical experiments.
Q2: The substrate does not dissolve properly in my assay buffer. What should I do? A2:
Q3: I observe a high background signal (high absorbance at 405 nm) before adding the enzyme. What does this mean? A3: A high background suggests that the substrate has already undergone preliminary hydrolysis, releasing free p-nitroaniline. This is a strong indicator of degradation, potentially due to exposure to moisture, light, or elevated temperatures. Using this batch will lead to inaccurate results.
Q4: How can I verify that a problem in my assay is due to the substrate and not the enzyme? A4: Run a control experiment using a fresh or different lot of substrate. If the assay works with the new substrate, the original one is likely the issue. Alternatively, if available, test your enzyme with a different, validated substrate to confirm its activity.
FAQ 1: What are the typical storage conditions and shelf life for pNA substrates?
Proper storage is critical for maintaining substrate integrity and ensuring reproducible assay results.
| Substrate | Recommended Storage Temperature | Physical Form | Solubility |
|---|---|---|---|
| Suc-Ala-Ala-Pro-Phe-pNA [1] | ≤ -20°C | Powder | 25 mg/mL in DMF |
| Suc-Ala-Ala-Pro-Leu-pNA [2] | ≤ -20°C | Slightly yellow or off-white powder | Information missing |
| AC-Ala-Ala-Pro-Ala-pNA [3] | -15°C | Information missing | Information missing |
| Suc-Ala-Ala-Ala-pNA [4] | Information missing | Information missing | Information missing |
FAQ 2: How do I determine the appropriate substrate concentration for my kinetic assays?
Using a substrate concentration near or above the Km value is essential for accurate activity measurements. The table below provides reference data for related substrates.
| Substrate | Target Enzyme(s) | Reported Km Value | Assay Context |
|---|---|---|---|
| Suc-Ala-Ala-Pro-Phe-pNA [1] | Cathepsin G | 1.7 mM | Measurement in human neutrophils |
| Arg-pNA [5] | Aminopeptidase B (APB-AN) | 0.61 mM | Characterization of recombinant enzyme |
FAQ 3: My assay shows no signal or a very weak signal. What could be wrong?
This is a common issue that can be systematically investigated.
FAQ 4: How can I use this substrate to screen for inhibitors?
pNA substrates are excellent for high-throughput inhibitor screening.
The following diagram outlines a logical troubleshooting workflow to methodically resolve issues with your pNA-based assay.
Low absorbance usually means less product is being formed than expected. This can stem from issues with the enzyme, substrates, reaction conditions, or the detection method itself [1].
| Possible Cause | Description | Troubleshooting Action |
|---|---|---|
| Suboptimal Enzyme Concentration | Enzyme level too low to generate detectable product [2]. | Titrate enzyme concentration; include a positive control. |
| Substrate Depletion or Inhibition | Substrate concentration is too low, gets used up, or inhibits the enzyme [1]. | Use saturating substrate levels; check for substrate inhibition. |
| Suboptimal Reaction Conditions | pH, temperature, or buffer composition are not ideal for enzyme activity [3]. | Check literature for optimal conditions; perform pH/temperature curves. |
| Presence of Inhibitors | Contaminants in sample or buffers interfere with the enzyme [4]. | Dialyze samples; use high-purity reagents; run controls with inhibitor. |
| Improper Assay Setup or Detection | Errors in wavelength, timing, or instrument settings [4]. | Verify correct wavelength; ensure instrument is calibrated and functioning. |
| Enzyme Instability | Enzyme loses activity during storage or handling [3]. | Use fresh aliquots; check storage conditions; add stabilizing agents. |
The Bradford assay is common for protein quantification, and low absorbance directly indicates low perceived protein concentration [4].
In a sandwich ELISA, low signal can occur at multiple steps [5].
For very dilute enzymes, a powerful approach is to increase the local concentration of both the enzyme and substrate before the assay. Research shows that using a micro/nanofluidic preconcentration chip can enhance reaction rates and sensitivity dramatically [2].
The workflow can be summarized as follows:
This protocol is essential for optimizing sandwich ELISAs, helping to find the best balance between signal and background [5].
The logical relationship of this optimization process is mapped out below:
Here is a summary of the key physicochemical properties for this compound, which can serve as a foundation for your experiments [1].
| Property | Value / Description |
|---|---|
| CAS Number | 61596-39-2 [1] |
| Synonyms | N-Acetyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide; n-acetyl-l-ala-pro-ala-p-nitroanilide [1] |
| Molecular Weight | 419.432 g/mol [1] |
| Melting Point | Not Available [1] |
| Boiling Point | 823.9 ± 65.0 °C (at 760 mmHg) [1] |
| Density | 1.3 ± 0.1 g/cm³ [1] |
| Stability | Information not provided in search results |
| Water Solubility | Information not provided in search results |
Since explicit buffer compatibility data is unavailable, here is a general experimental workflow you can adapt to test this compound in your specific buffer systems.
Key Parameters to Monitor:
Based on common experimental challenges with peptide-pNA substrates, here are some FAQs you can include in your support center.
| Question & Issue | Possible Cause & Solution |
|---|
| Q: The substrate shows low solubility in my assay buffer. Issue: The solution is cloudy, or absorbance readings are unstable. |
The table below summarizes the key identifying information and physical properties for AC-Ala-Pro-Ala-pNA based on the available data [1] [2]:
| Property | Details |
|---|---|
| CAS Number | 61596-39-2 [1] [2] |
| Synonyms | N-Acetyl-L-ala-pro-ala-p-nitroanilide; Ac-APA-pNA [1] [2] |
| Molecular Formula | C19H25N5O6 [1] [2] |
| Molecular Weight | 419.43 g/mol [1] [2] |
Note on Physical/Chemical Data: While some properties like boiling point (823.9±65.0 °C) and density (1.3±0.1 g/cm³) are listed [1], critical information for safe handling—such as melting point, stability, and solubility—is not provided in the search results.
Comprehensive hazard classification and specific exposure limits for this compound are not available in the search results. The following guidance is based on general prudent practices and safety data for a structurally similar compound, Suc-Ala-Ala-Pro-Lys-pNA [3].
The diagram below outlines a general handling procedure based on standard laboratory safety practices.
The search results indicate that companies like INNOPHARMCHEM in China offer this compound for bulk supply and contract manufacturing [1]. Other suppliers such as Parchem also list it [2].
This is a common issue for research chemicals.
While the specific use for this compound is not stated, a very similar compound, AC-ALA-ALA-PRO-ALA-PNA, is explicitly described as a substrate for measuring the activity of peptidases and proteases in assays like ELISA [4]. This strongly suggests this compound is also a specialized enzyme substrate used in biochemical research and drug development.
The table below consolidates the core data for your specified compound, Ac-Ala-Pro-Ala-pNA.
| Property | Detail |
|---|---|
| CAS Number | 61596-39-2 [1] [2] |
| Synonym | N-Acetyl-L-ala-pro-ala-p-nitroanilide [1] [2] |
| Molecular Formula | C19H25N5O6 [2] |
| Molecular Weight | 419.43 g/mol [1] [2] |
| Appearance | Information not available in search results |
| Storage Condition | Information not available in search results |
Since explicit protocols for this compound are unavailable, the following workflow is based on standard laboratory practices for similar peptide-pNA substrates. You should validate and optimize these steps in your specific experimental context.
Given the lack of specific data, here are common issues researchers face when working with pNA substrates, along with general troubleshooting advice.
Q1: The substrate won't dissolve properly in my solvent. What should I do?
Q2: My stock solution appears cloudy, or I see precipitate after thawing.
Q3: I'm getting unexpectedly low absorbance readings during my assay.
A solid understanding of inhibition mechanisms is key to troubleshooting. The table below summarizes the main types of reversible enzyme inhibition [1].
| Mechanism | Description | Effect on Km and Vmax |
|---|---|---|
| Competitive Inhibition | Inhibitor competes with the substrate for binding at the enzyme's active site [1]. | Km increases; Vmax unchanged [1]. |
| Non-Competitive Inhibition | Inhibitor binds to a site other than the active site, rendering the enzyme-substrate complex non-functional [1]. | Km unchanged; Vmax decreases [1]. |
| Uncompetitive Inhibition | Inhibitor binds only to the enzyme-substrate complex [1]. | Km and Vmax both decrease [1]. |
The following workflow outlines the key stages of conducting a robust inhibition study, from planning to data analysis.
This protocol outlines the general steps for a reliable enzyme inhibition study, which you can adapt for your specific substrate [2].
Experimental Design
Reagent Preparation
Assay Execution
Data Analysis
My reaction velocities are very low, even without an inhibitor. What could be wrong? First, verify the activity of your enzyme stock. Then, check that your substrate (this compound) is stable and has been prepared correctly. Ensure you are measuring absorbance at the correct wavelength (405 nm for pNA) and that your instrument is calibrated.
The data doesn't fit a simple Michaelis-Menten model well. What should I do? This is common in inhibition studies. Your inhibitor might be a "tight-binding" inhibitor, where the assumption that [Inhibitor] >> [Enzyme] is not valid. In this case, you must use more complex equations for analysis, such as the Morrison equation, to determine the Ki accurately [2].
How can I confirm the mechanism of inhibition? The mechanism is determined by how the inhibitor affects the Km and Vmax of the enzyme. Perform a series of experiments where you measure initial rates at several substrate concentrations for each of several inhibitor concentrations. Plotting this data on a Lineweaver-Burk (double-reciprocal) plot is a classic method to visually distinguish between competitive, non-competitive, and uncompetitive inhibition [1].
The table below summarizes the key differences between these two peptide p-nitroanilide substrates.
| Feature | Suc-AAPF-pNA | AC-ALA-ALA-PRO-ALA-pNA |
|---|---|---|
| Full Chemical Name | N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide [1] | N-acetyl-Ala-Ala-Pro-Ala-p-nitroanilide [2] |
| CAS Number | 70967-97-4 [1] [3] [4] | 96699-74-0 [2] |
| Molecular Formula | C₃₀H₃₆N₆O₉ [1] [3] | C₂₂H₃₀N₆O₇ [2] |
| Molecular Weight | 624.64 g/mol [1] [3] | 490.51 g/mol [2] |
| Core Application | Substrate for chymotrypsin-like activity [4] | Information not specifically available in search results |
| Enzymatic Targets | Chymotrypsin, Human Pancreatic Elastase 2, Cathepsin G, Chymase, Prostate-Specific Antigen (PA) [1] [4] | Information not specifically available in search results |
| Key Residue (P1) | Phenylalanine (Phe, F) [1] | Alanine (Ala, A) [2] |
| Mechanism & Assay Use | Standard substrate for peptidyl prolyl cis-trans isomerases (PPIases) [4] | Information not specifically available in search results |
The key difference lies in the amino acid residue preceding the cleavable p-nitroanilide bond (the P1 position). Suc-AAPF-pNA has a Phenylalanine (Phe) at the P1 position, which has a large, hydrophobic benzyl side chain. This structure makes it a specific substrate for enzymes that cleave after bulky, aromatic residues, such as chymotrypsin and related serine proteases [1] [4].
In contrast, AC-ALA-ALA-PRO-ALA-pNA has an Alanine (Ala) at the P1 position, which has a small, non-bulky methyl side chain [2]. This suggests it is designed for enzymes with a different specificity, such as leukocyte elastase or other proteases that prefer small, neutral amino acids at the P1 site. The different N-terminal capping groups (Succinyl vs. Acetyl) can also influence the substrate's solubility and binding affinity.
This relationship between structure and function can be visualized in the following diagram:
The search results provide practical information for working with Suc-AAPF-pNA, which can serve as a reference for developing assays for similar substrates.
Suc-AAPF-pNA is typically prepared as a stock solution in DMSO due to its high solubility. A common working concentration is around 80 mg/mL (128.07 mM) [3]. For kinetic assays, this stock is diluted into the appropriate aqueous buffer.
Example Formulations for In Vivo Studies:
A typical continuous spectrophotometric assay to measure enzyme activity using Suc-AAPF-pNA would follow these steps [1]:
Key Assay Parameters:
The following table summarizes the kinetic response of three pNA substrates to the modulator 4-methoxydiphenylmethane (4MDM) in the LTA4H enzyme system, as detailed in the study [1]. This illustrates how substrate specificity can vary dramatically even within the same enzyme.
| Substrate | Effect of 4MDM Modulator | Apparent Mechanism & Notes |
|---|---|---|
| Arg-pNA | Hyperbolic, predominantly specific inhibition | Competitive inhibition; 4MDM and Arg-pNA cannot bind LTA4H simultaneously, likely due to the large Arg side chain. |
| Ala-pNA | Hyperbolic, mixed predominantly catalytic activation | Increased catalytic turnover (β > 1); 4MDM stabilizes the enzyme-modifier-substrate complex. |
| Pro-pNA | Hyperbolic catalytic activation | "Uncompetitive" activation where the equilibrium and catalytic constants are equal (α = β). |
The study on LTA4H provides a robust methodological framework that can be adapted for profiling AC-Ala-Pro-Ala-pNA [1]. The core workflow involves kinetic assays to determine how an enzyme's activity towards a substrate changes under different conditions or in the presence of modulators.
To visualize this process, the following diagram outlines the key stages of the experimental workflow:
The table below summarizes the available details for AC-Ala-Pro-Ala-pNA from the search results.
| Property | Description |
|---|---|
| CAS Number | 61596-39-2 [1] |
| Molecular Formula | C₂₂H₃₀N₆O₇ [2] |
| Molecular Weight | 490.51 g/mol [2] |
| Synonym | N-Acetyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide [1] |
| Supplier | INNOPHARMCHEM (China-based manufacturer) [1] |
To create a meaningful guide, you would typically need to generate and compile experimental data. The following workflow outlines the key stages in developing and validating an enzyme activity assay, which can serve as the structure for your guide [3] [4].
This initial phase focuses on establishing robust and reproducible assay conditions [4].
This phase involves testing the assay's performance and generating comparative data.
Table: Example Structure for Substrate Performance Comparison
| Performance Parameter | This compound | Suc-Ala-Ala-Pro-Phe-pNA | Alternative Substrate X |
|---|---|---|---|
| Km (mM) | Data needed | ~1.7 mM (for Proteinase K) [9] | Data needed |
| Vmax (μmol/min/μg) | Data needed | Data needed | Data needed |
| kcat/Km (M⁻¹s⁻¹) | Data needed | Data needed | Data needed |
| Optimal pH | Data needed | Data needed | Data needed |
| Specificity for Target Enzyme | Data needed | Broad (e.g., Subtilisin, Cathepsin G) [5] | Data needed |
| Recommended Working Concentration | Data needed | Data needed | Data needed |
The table below summarizes the kinetic parameters for several substrates that share structural similarities with AC-Ala-Pro-Ala-pNA, such as containing a proline residue or an N-terminal acyl group. The data is sourced from studies on human Dipeptidyl Peptidase II (DPPII) and Bacillus clausii Intracellular Subtilisin Protease (ISP) [1] [2].
| Substrate | Enzyme | ( K_m ) (mM) | ( k_{cat} ) (s⁻¹) | ( k_{cat}/K_m ) (s⁻¹ mM⁻¹) |
|---|---|---|---|---|
| Lys-Pro-pNA | Human DPPII | Not Specified | Not Specified | ( 4.1 \times 10^6 ) |
| Ala-Pro-pNA | Human DPPII | Not Specified | Not Specified | ( 2.6 \times 10^6 ) |
| Lys-Ala-pNA | Human DPPII | Not Specified | Not Specified | ( 0.4 \times 10^6 ) |
| Phe-Ala-Ala-Phe-pNA | B. clausii ISP | ( 0.066 \pm 0.02 ) | ( 8 \pm 0.2 ) | 121 |
| Ala-Ala-Pro-Phe-pNA | B. clausii ISP | ( 6.475 \pm 0.39 ) | ( 12 \pm 0.5 ) | 1.8 |
| Ala-Ala-Pro-Leu-pNA | B. clausii ISP | ( 1.315 \pm 0.23 ) | ( 0.7 \pm 0.08 ) | 0.5 |
| Ala-Ala-Val-Ala-pNA | B. clausii ISP | ( 0.596 \pm 0.02 ) | ( 0.2 \pm 0.01 ) | 0.4 |
| Ala-Ala-Pro-Lys-pNA | B. clausii ISP | ( 4.177 \pm 0.31 ) | ( 0.6 \pm 0.03 ) | 0.2 |
This data shows that enzyme efficiency (represented by ( k_{cat}/K_m )) can vary dramatically based on the specific amino acids in the substrate. For DPPII, substrates with a Proline in the P1 position and a basic residue like Lysine in the P2 position are highly efficient [1]. For the ISP enzyme, large hydrophobic residues (like Phe) in the P1 and P4 positions are strongly preferred [2].
The general methodology for determining the kinetic parameters in the provided data involves a chromogenic assay that measures the release of para-nitroaniline (pNA), which absorbs light at 405 nm [1] [2]. Here is a typical workflow:
Key Protocol Details:
Since specific data for this compound is unavailable, you can consider the following approaches:
The table below summarizes key pNA substrates documented in the search results that are used across different enzyme systems [1] [2] [3].
| Substrate Name | Abbreviation | CAS Number | Target Enzyme(s) | Key Performance Data (Km) | Application Notes |
|---|---|---|---|---|---|
| N-Succinyl-Ala-Ala-Pro-Phe-pNA [3] | Suc-AAPF-pNA | 70967-97-4 [3] | Cathepsin G [3] | 1.7 mM [3] | Used for measuring free and membrane-bound cathepsin G in human neutrophils [3]. |
| N-Succinyl-Ala-Ala-Ala-pNA [2] | Suc-Ala3-pNA | Information missing | Elastase [2] | Information missing | One unit of elastase hydrolyzes 1.0 µmole of this substrate per minute at pH 8.0, 25°C [2]. |
| N-Succinyl-Phe-pNA [1] | N-Suc-Phe-pNA | Information missing | Proteinase K [1] | Information missing | Used in chromogenic activity assays for Proteinase K [1]. |
The fundamental principle of pNA substrate assays is consistent: enzymatic cleavage releases p-nitroaniline, which is detected by a strong increase in absorbance at 410 nm (A410) [2].
Here is a generalized experimental workflow for a continuous spectrophotometric enzyme assay, based on the standardized protocol for elastase using Suc-Ala3-pNA [2]:
Activity Calculation [2]: The enzyme activity (units/mL) is calculated using the formula: Units/mL = (ΔA410/minute × 3.0 mL × df) / (8.8 × 0.1 mL) Where:
Since specific data on AC-Ala-Pro-Ala-pNA is unavailable, here are suggestions to guide your investigation: